molecular formula C10H18N4 B1469967 N4-butyl-N4-ethylpyrimidine-4,6-diamine CAS No. 1468730-59-7

N4-butyl-N4-ethylpyrimidine-4,6-diamine

Cat. No.: B1469967
CAS No.: 1468730-59-7
M. Wt: 194.28 g/mol
InChI Key: ZRPGWPUNCPJGPD-UHFFFAOYSA-N
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Description

N4-butyl-N4-ethylpyrimidine-4,6-diamine (CID 78929750) is a chemical compound with the molecular formula C10H18N4 . It belongs to a class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives, which are of significant interest in medicinal chemistry and oncology research for their potential as kinase inhibitors . These derivatives have been strategically designed as novel scaffolds via scaffold hopping to optimize properties of existing lead compounds . Scientific investigations into this chemical class have demonstrated potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) . EGFR is a critical tyrosine kinase target in cancer therapeutics, particularly for non-small cell lung cancer (NSCLC) . Related compounds in this series have exhibited promising activity against a range of cancer cell lines, including H3255, A431, HCC827, PC-9, and H1975, and have been shown to induce apoptosis and cell cycle arrest in the G2/M phase . This makes this compound a valuable chemical probe for researchers exploring new pathways in targeted cancer therapy and signal transduction. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1468730-59-7

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-N-butyl-4-N-ethylpyrimidine-4,6-diamine

InChI

InChI=1S/C10H18N4/c1-3-5-6-14(4-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3,(H2,11,12,13)

InChI Key

ZRPGWPUNCPJGPD-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=NC=NC(=C1)N

Canonical SMILES

CCCCN(CC)C1=NC=NC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name (CAS) N4 Substituent(s) N6 Substituent(s) Molecular Weight (g/mol) Notable Properties/Applications
N4-Butyl-N4-Ethylpyrimidine-4,6-diamine Butyl, Ethyl - Not provided Hypothesized: Enhanced lipophilicity
N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (1528440-51-8) Butyl, Methyl Cyclopropyl, Methyl Not provided Discontinued; potential steric hindrance
2-Methyl-N4-pentylpyrimidine-4,6-diamine (1500309-83-0) Pentyl Methyl 194.28 Lab use; discontinued; moderate purity
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (1706419-07-9) Methyl, Methyl 4-Aminophenyl 243.31 Predicted pKa 6.29; density 1.225 g/cm³
N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine (2098024-25-8) Diallyl Methyl Not provided Lab use; unsaturated alkyl chains

Key Observations:

  • Alkyl Chain Length: The butyl and ethyl groups in the target compound may confer higher lipophilicity compared to shorter chains (e.g., methyl in ) or unsaturated groups (e.g., diallyl in ). Longer alkyl chains typically enhance membrane permeability but may reduce aqueous solubility .
  • Electronic Effects: Electron-donating alkyl groups may stabilize the pyrimidine ring, whereas electron-withdrawing substituents (e.g., nitro in ) could alter reactivity or pKa values .

Structure-Activity Relationship (SAR) Insights

  • emphasizes the importance of exocyclic amines in pyrimidine derivatives for targeting NADH-dehydrogenase. The absence of such groups in the target compound may limit its activity in similar contexts .
  • notes that pyridazine-diamines (e.g., RS-0406) disrupt protein aggregation. The target’s pyrimidine core and alkyl chains might offer weaker binding compared to aromatic substituents .

Preparation Methods

Starting Materials and Key Intermediates

  • 4,6-Dichloropyrimidine or ethyl 4,6-dichloropyrimidine-5-carboxylate are common starting points due to their reactive chlorine atoms at the 4 and 6 positions.
  • Amines such as ethylamine and butylamine are used for nucleophilic substitution to introduce the N4-ethyl and N4-butyl groups, respectively.

Stepwise Nucleophilic Substitution

  • Selective Substitution at the 4-Position:

    • The reaction of 4,6-dichloropyrimidine with ethylamine under mild conditions (0 °C to room temperature) in the presence of a base (e.g., triethylamine) and a suitable solvent like tetrahydrofuran (THF) leads to substitution of the chlorine at the 4-position by an ethylamino group.
    • This step requires careful temperature control and stoichiometric balance to avoid over-substitution or substitution at the 6-position.
  • Second Substitution at the 6-Position:

    • Subsequent reaction with butylamine under reflux or elevated temperature conditions promotes substitution at the 6-position, yielding N4-ethyl-N6-butylpyrimidine-4,6-diamine.
    • Alternatively, the order of amine addition can be reversed depending on desired substitution patterns and reactivity.
  • Direct One-Pot Multicomponent Reactions:

    • Some studies report multicomponent condensation reactions involving aminopyrimidine derivatives with aldehydes and amines under catalytic or solvent-free microwave conditions to synthesize substituted pyrimidine diamines, although these methods may have limitations in selectivity and yield.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%) Notes
1 4,6-Dichloropyrimidine + Ethylamine 0 °C to RT, THF, triethylamine 4-Ethylaminopyrimidine-6-chloride 50–60 Selective substitution at 4-position
2 Intermediate + Butylamine Reflux in ethanol or NMP, base This compound 40–55 Substitution at 6-position
3 Purification Column chromatography Pure diamine compound Characterization by NMR, MS

Analytical and Research Findings

  • NMR Spectroscopy: Proton NMR confirms substitution patterns with characteristic chemical shifts for ethyl and butyl groups attached to nitrogen atoms on the pyrimidine ring.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.
  • Reaction Yields: Typical yields range from 40% to 60% depending on reaction conditions and purification efficiency.
  • Selectivity: Temperature and stoichiometry are critical to avoid polysubstitution or side reactions such as ring opening or decomposition.

Comparative Notes on Preparation Routes

Method Advantages Disadvantages
Stepwise substitution High selectivity, well-understood Multi-step, moderate yields
One-pot multicomponent reaction Faster, fewer steps Lower selectivity, complex mixtures
Microwave-assisted synthesis Reduced reaction time Requires specialized equipment
Catalytic coupling (Pd-catalyzed) Useful for complex substitutions More expensive, catalyst residues

Q & A

Q. Key Data :

  • Reagents : Ethanol/THF, reflux (70–80°C), 12–24 hours.
  • Yields : 30–95% depending on substituent reactivity .

How is structural characterization of N⁴,N⁶-disubstituted pyrimidine-4,6-diamines validated?

Basic Research Question
Structural integrity is confirmed via:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₁₈H₁₇N₅O₂ at m/z 335.37) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c space group, a = 10.794 Å) validate bond angles and steric effects .

Advanced Tip : For ambiguous spectra, use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

What computational strategies predict reactivity and regioselectivity in pyrimidine-4,6-diamine derivatives?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., Gaussian16) model reaction pathways. For example:

  • Transition State Analysis : Identifies energy barriers for nucleophilic substitution, favoring attack at the 4-position due to electron-withdrawing nitro groups .
  • Solvent Effects : Polar solvents (ε > 15) stabilize zwitterionic intermediates, improving yields in protic media .

Case Study : Nitro group orientation in 5-nitropyrimidine-4,6-diamine lowers LUMO energy at C4/C6, enhancing amine nucleophilicity .

How can contradictory biological activity data for pyrimidine-4,6-diamines be resolved?

Advanced Research Question
Conflicting results (e.g., enzyme inhibition vs. cell-based assays) require:

  • Orthogonal Assays : Compare IC₅₀ values in kinase inhibition (EGFR, FGFR) and cytotoxicity screens (MTT assays) .
  • Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives from rapid clearance .
  • Target Engagement Studies : Use CETSA (cellular thermal shift assay) to confirm intracellular target binding .

Example : N⁴,N⁶-aryl derivatives show potent in vitro EGFR inhibition (IC₅₀ < 50 nM) but poor in vivo efficacy due to plasma protein binding .

What design principles optimize pyrimidine-4,6-diamines for selective kinase inhibition?

Advanced Research Question

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance hydrogen bonding with kinase ATP pockets. Bulky groups (e.g., benzyl) improve selectivity by excluding off-target enzymes .
  • Scaffold Hybridization : Fusing imidazo[4,5-c]pyridine cores (as in TLR7 ligands) introduces conformational rigidity, boosting potency .

Data Insight : N⁶-phenyl substitutions increase FGFR1 affinity by 10-fold compared to alkyl analogs .

How do crystallographic studies inform the binding modes of pyrimidine-4,6-diamines?

Advanced Research Question
X-ray structures (e.g., PDB entries) reveal:

  • Hydrogen Bond Networks : Pyrimidine N1 and N3 atoms anchor to kinase hinge regions (e.g., EGFR T790M mutant) .
  • Hydrophobic Pockets : Butyl/ethyl groups occupy hydrophobic clefts, reducing solvent exposure and improving binding entropy .

Reference : Crystal lattice parameters (e.g., β = 109.02°) correlate with substituent bulkiness and packing efficiency .

Q. Methodological Guidance :

  • Synthetic Optimization : Screen amine nucleophiles (primary/secondary) in DMF at 100°C for 48 hours to maximize substitution efficiency .
  • Activity Validation : Use SPR (surface plasmon resonance) for real-time binding kinetics alongside enzymatic assays .

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